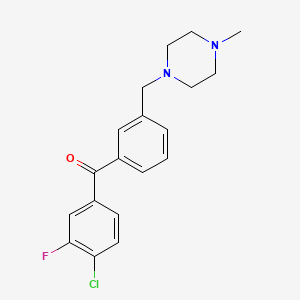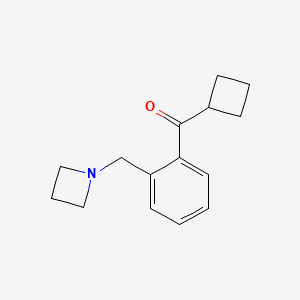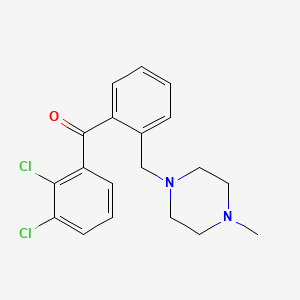
Natrium-2-((Hydroxymethyl)amino)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by its sodium, hydroxymethyl, and amino functional groups. This compound is commonly used as a buffering agent, pH adjuster, and chelating agent in various industries, including personal care products, pharmaceuticals, and cleaning agents .
Wissenschaftliche Forschungsanwendungen
Sodium 2-((hydroxymethyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of glycine derivatives.
Biology: It is used in studies related to amino acid metabolism and as a buffering agent in biological assays.
Medicine: It is used in the formulation of pharmaceuticals, particularly as a pH adjuster and stabilizer.
Wirkmechanismus
Target of Action
Sodium 2-((hydroxymethyl)amino)acetate, also known as Sodium hydroxymethyl glycinate, is a derivative of the amino acid Glycine
Mode of Action
As a derivative of glycine, it may influence the secretion of anabolic hormones .
Biochemical Pathways
Amino acids and their derivatives, including this compound, have been commercially used as ergogenic supplements . They may influence various biochemical pathways related to exercise performance and stress response .
Result of Action
Sodium hydroxymethyl glycinate may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are recognized to be beneficial as ergogenic dietary substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-((hydroxymethyl)amino)acetate is synthesized through the reaction of glycine with formaldehyde and sodium hydroxide. The reaction typically involves the following steps:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- N-(hydroxymethyl)glycine is then neutralized with sodium hydroxide to produce Sodium 2-((hydroxymethyl)amino)acetate .
Industrial Production Methods: In industrial settings, the production of Sodium 2-((hydroxymethyl)amino)acetate involves large-scale reactors where glycine and formaldehyde are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-((hydroxymethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Sodium Glycinate: Similar in structure but lacks the hydroxymethyl group.
Sodium Acetate: Similar buffering properties but lacks the amino group.
Sodium Citrate: Used as a buffering agent but has a different chemical structure.
Uniqueness: Sodium 2-((hydroxymethyl)amino)acetate is unique due to its combination of sodium, hydroxymethyl, and amino functional groups, which provide it with distinct buffering and chelating properties. This makes it particularly useful in applications where both pH adjustment and metal ion chelation are required .
Eigenschaften
CAS-Nummer |
70161-44-3 |
|---|---|
Molekularformel |
C3H7NNaO3 |
Molekulargewicht |
128.08 g/mol |
IUPAC-Name |
sodium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7); |
InChI-Schlüssel |
XVIFKRWLOQOKMV-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])NCO.[Na+] |
Kanonische SMILES |
C(C(=O)O)NCO.[Na] |
Key on ui other cas no. |
70161-44-3 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Sequenz |
G |
Synonyme |
monomethylolglycine sodium hydroxymethylglycinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)
![ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1343392.png)






![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)




